3-Hydroxyisovalerylcarnitine

Content Navigation

CAS Number

Product Name

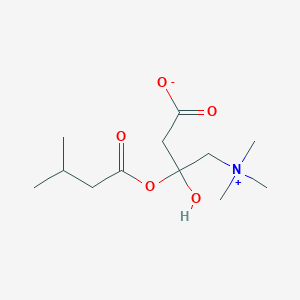

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

3-Hydroxyisovalerylcarnitine (C5-OH) is an acylcarnitine that serves as a primary diagnostic biomarker for certain inborn errors of metabolism, particularly 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive disorder of leucine metabolism.[1][2][3] It is quantitatively measured in dried blood spots, plasma, and urine, most commonly via tandem mass spectrometry (MS/MS), as a key analyte in newborn screening panels and clinical diagnostic workflows.[4][5][6] Its elevated presence is also a sensitive indicator of multiple carboxylase deficiency and marginal biotin deficiency, making it a crucial metabolite for differential diagnosis.[7][8][9]

Research Fit

References

- [1] Mockler, D., et al. Urinary excretion of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans. The Journal of Nutrition, 141(3), 353-358 (2011).

- [2] van Hove, J. L., et al. 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency. Journal of Inherited Metabolic Disease, 18(5), 592-601 (1995).

- [3] Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. SCIEX, Technical Note.

- [6] Zivak, Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual.

- [7] Strobel, F., et al. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans. Journal of inborn errors of metabolism and screening, 5, 2326409817728868 (2017).

- [13] Lee, H. C., et al. Maternal 3-methylcrotonyl-coenzyme A carboxylase deficiency with elevated 3-hydroxyisovalerylcarnitine in breast milk. Clinical and Experimental Pediatrics, 59(Suppl 1), S79-S83 (2016).

- [14] Maeda, Y., et al. Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency. Journal of Chromatography B, 870(2), 154-159 (2008).

- [17] 3-Methylcrotonyl-CoA carboxylase deficiency. Wikipedia.

In clinical diagnostics, accurate quantification of specific metabolites is paramount. Substituting 3-Hydroxyisovalerylcarnitine with other C5-acylcarnitines, such as its isomer isovalerylcarnitine (C5), leads to diagnostic failure.[1][10] Standard flow-injection analysis tandem mass spectrometry (FIA-MS/MS) used in high-throughput newborn screening cannot distinguish between these isobaric compounds.[11][12][13] This lack of specificity can result in the misdiagnosis of distinct metabolic disorders, as elevated isovalerylcarnitine is a marker for isovaleric acidemia, while elevated 3-hydroxyisovalerylcarnitine specifically points towards 3-MCC deficiency or other carboxylase defects.[1][14] Therefore, procuring the pure, correctly identified 3-Hydroxyisovalerylcarnitine is essential for use as a calibrator or reference standard in second-tier, confirmatory tests that use chromatographic separation (LC-MS/MS) to resolve these critical isomers.[12]

Substitution Risk

References

- [2] van Hove, J. L., et al. 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency. Journal of Inherited Metabolic Disease, 18(5), 592-601 (1995).

- [5] Roca, M., et al. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Analytica Chimica Acta, 1220, 340126 (2022).

- [9] Laessig, R., et al. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots. Clinica Chimica Acta, 424, 1-5 (2013).

- [10] Forni, S., et al. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism, 101(1), 25-30 (2010).

- [23] Al-Dirbashi, O. Y., et al. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation. Metabolites, 14(5), 297 (2024).

- [25] Minkler, P. E., et al. Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. Clinical Chemistry, 51(2), 354-367 (2005).

Essential for Differential Diagnosis of 3-MCC Deficiency vs. Other Organic Acidemias

The presence of elevated 3-Hydroxyisovalerylcarnitine is a specific and diagnostic marker for isolated 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency. In a foundational study, plasma from a patient with 3-MCC deficiency showed high levels of this metabolite, which was sufficient for diagnosis. Critically, other conditions that may present with a hydroxy-C5-acylcarnitine were readily distinguished because they also showed abnormal elevations of other acylcarnitines, a pattern not seen in isolated 3-MCC deficiency.[1] This makes a pure 3-Hydroxyisovalerylcarnitine standard indispensable for establishing assay specificity and confirming diagnoses.[3]

| Evidence Dimension | Diagnostic Biomarker Profile |

| Target Compound Data | Elevated 3-Hydroxyisovalerylcarnitine is the primary, often isolated, acylcarnitine marker. |

| Comparator Or Baseline | Other organic acidemias (e.g., multiple carboxylase deficiency) show elevation of 3-Hydroxyisovalerylcarnitine PLUS other acylcarnitines (e.g., C3 acylcarnitine).[9] |

| Quantified Difference | Qualitative and quantitative difference in the acylcarnitine profile allows for definitive differential diagnosis. |

| Conditions | Analysis of acylcarnitine profiles in plasma or dried blood spots via tandem mass spectrometry (MS/MS).[1][3] |

Procuring this specific compound is non-negotiable for clinical labs to create accurate calibrators and controls that can distinguish 3-MCC deficiency from other serious metabolic disorders.

Enables Analytical Resolution from Isobaric Interferences in Confirmatory Assays

Standard flow-injection MS/MS methods used for initial newborn screening cannot distinguish 3-Hydroxyisovalerylcarnitine from its isomers, such as isovalerylcarnitine and 2-methylbutyrylcarnitine.[11][12] This creates false positives and diagnostic ambiguity.[11] To resolve this, second-tier tests using chromatographic separation like UPLC-MS/MS are required.[10][12] For example, a UPLC-MS/MS method with a C18 column and a methanol/water gradient can achieve separation of C5-acylcarnitine isomers in a run time of less than 10 minutes.[12] Procuring a high-purity standard of 3-Hydroxyisovalerylcarnitine is a prerequisite for developing and validating these essential, higher-resolution confirmatory methods.

| Evidence Dimension | Analytical Separation Method |

| Target Compound Data | Requires chromatographic separation (e.g., UPLC) prior to MS/MS detection for unambiguous identification and quantification. |

| Comparator Or Baseline | Standard flow-injection analysis (FIA) MS/MS detects all C5-acylcarnitine isomers as a single, unresolved signal, preventing specific diagnosis.[11][12] |

| Quantified Difference | FIA-MS/MS provides zero separation, whereas UPLC-MS/MS provides baseline or near-baseline resolution of isomers. |

| Conditions | UPLC-MS/MS analysis of derivatized extracts from dried blood spots or plasma.[12] |

This compound is essential for any laboratory needing to validate a second-tier test to confirm or rule out initial screening results, preventing misdiagnosis and unnecessary patient follow-up.

Purity-Linked Reproducibility: Required as a Standard for Biotin Deficiency Assessment

3-Hydroxyisovalerylcarnitine is a sensitive, early indicator of marginal biotin deficiency, a condition with potential health implications. In a human study where marginal biotin deficiency was induced, the mean urinary excretion of 3-Hydroxyisovalerylcarnitine increased 3.5-fold from baseline to day 28.[15] A similar study showed plasma concentrations increased approximately 3-fold.[8] The use of a pure, accurately quantified 3-Hydroxyisovalerylcarnitine standard is fundamental to the LC-MS/MS methods that detect these subtle but clinically significant changes.[15] Using a less pure standard or an incorrect isomer would make it impossible to establish the reliable reference intervals needed to assess biotin status in patient populations.

| Evidence Dimension | Fold-Change in Biomarker Level (Biotin Deficiency) |

| Target Compound Data | Urinary excretion increased 3.5-fold; plasma concentration increased ~3-fold. |

| Comparator Or Baseline | Baseline levels in healthy, biotin-replete individuals. |

| Quantified Difference | 200-250% increase over baseline upon induction of marginal biotin deficiency. |

| Conditions | Human nutritional deficiency study; quantification by LC-MS/MS.[8][15] |

For researchers and labs developing or running assays for nutritional status, this specific compound is required to ensure the accuracy and sensitivity needed to detect marginal deficiencies.

Primary Calibrant and Control Material for Newborn Screening Confirmatory (Second-Tier) Assays

Use as a certified reference material for the development, validation, and daily operation of LC-MS/MS methods designed to confirm elevated C5-OH results from initial newborn screens. Its use is critical for distinguishing 3-MCC deficiency from false positives caused by isobaric C5-acylcarnitines.[10][12]

Reference Standard in Clinical Diagnostics for Organic Acidemias

Employ as a quantitative standard in targeted metabolomics panels used to diagnose and monitor patients with suspected or confirmed 3-MCC deficiency, multiple carboxylase deficiency, or biotinidase deficiency.[1][6][9]

Critical Reagent for Research in Leucine Metabolism and Nutritional Science

Utilize in research settings to investigate the pathophysiology of leucine catabolism disorders and to serve as the benchmark analyte for studies validating new biomarkers of biotin status in various populations.[8][15]

Application Fit Matrix

References

- [2] van Hove, J. L., et al. 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency. Journal of Inherited Metabolic Disease, 18(5), 592-601 (1995).

- [7] Strobel, F., et al. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans. Journal of inborn errors of metabolism and screening, 5, 2326409817728868 (2017).

- [9] Laessig, R., et al. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots. Clinica Chimica Acta, 424, 1-5 (2013).

- [10] Forni, S., et al. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism, 101(1), 25-30 (2010).

- [11] Eng, W. K., et al. Quantitative measurement of urinary excretion of 3-hydroxyisovaleryl carnitine by LC-MS/MS as an indicator of biotin status in humans. Bioanalysis, 2(11), 1835-1841 (2010).

- [14] Maeda, Y., et al. Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency. Journal of Chromatography B, 870(2), 154-159 (2008).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Use Classification

Explore Compound Types